Sodium cyclopentadienide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

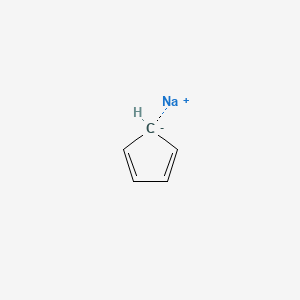

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;cyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUVHDUNQKJDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063665 | |

| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium, 2,4-cyclopentadienide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17681 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4984-82-1 | |

| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta-2,4-dien-1-ylsodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Sodium Cyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

Sodium cyclopentadienide (B1229720) (NaCp), an organosodium compound with the chemical formula C₅H₅Na, is a pivotal reagent in organometallic chemistry.[1][2] Its significance lies primarily in its role as a precursor for the synthesis of cyclopentadienyl (B1206354) (Cp) ligands in transition metal complexes, which are integral to catalysis, materials science, and polymer synthesis.[1][3] This guide provides a comprehensive overview of the physical properties of sodium cyclopentadienide, presenting quantitative data in a structured format, and outlining the methodologies for its synthesis, which indirectly relate to its handling and observation of its properties.

Physical and Chemical Properties

This compound is an ionic compound consisting of a sodium cation (Na⁺) and a cyclopentadienide anion (Cp⁻).[1][2] The cyclopentadienide anion is a planar, five-membered ring with delocalized π-electrons, rendering it aromatic and remarkably stable.[2][3] The compound is highly reactive, particularly towards air and moisture, and is pyrophoric, igniting spontaneously in air.[1][2][3] It reacts violently with water to produce flammable hydrogen gas.[3]

Appearance: In its solid, solvent-free state, this compound is a colorless or white to grayish-yellowish powder.[1][4][5][6][7] However, it is frequently encountered as a solution in tetrahydrofuran (B95107) (THF), where it typically appears as a pink, dark red, or yellow-red liquid.[1][2][8][9][10] Traces of oxidized impurities can cause solid samples to appear pink.[4][11]

Structure: In the solid state, solvent-free this compound adopts a "polydecker sandwich" structure, forming infinite chains of alternating sodium cations and cyclopentadienyl anions.[3][11] When dissolved in donor solvents like THF, it is highly solvated.[11]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound based on available data. It is important to note that some variations exist in the reported values across different sources, which may be attributed to the form of the substance (solid vs. solution) and measurement conditions.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 88.08 g/mol | --- | [1][3][6][12][13][14][15] |

| Melting Point | ~172 °C | For the solid form. | [1][5][7][8][16][17] |

| Boiling Point | 41.5 °C (decomposes) | Decomposes at this temperature. | [3][5] |

| Density | 1.113 g/cm³ | For the solid. | [3][4][11] |

| 0.946 g/mL at 20 °C | For a solution in THF. | [1][5][6][7][8][16][17] | |

| 0.938 g/mL at 25 °C | For a 2.4 M solution in THF. | [9][12][15][18] | |

| Solubility | Soluble in THF. | Insoluble in water (reacts violently). | [3][4][11] |

| Flash Point | -17 °C (1 °F) | For a solution in THF. | [9][15][18] |

Experimental Protocols: Synthesis of this compound

The physical properties of this compound are often observed in the context of its synthesis and handling due to its high reactivity. The most common methods for its preparation involve the deprotonation of cyclopentadiene (B3395910).

1. Reaction with Sodium Metal:

This traditional method involves the direct reaction of cyclopentadiene with metallic sodium.[3]

-

Reaction: 2 Na + 2 C₅H₆ → 2 NaC₅H₅ + H₂[3]

-

Procedure: Sodium metal, often in the form of a dispersion ("sodium sand") created by melting sodium in refluxing xylene and stirring rapidly, is reacted with cyclopentadiene in an inert solvent like THF.[4][11] The reaction is highly exothermic and requires careful temperature control.[4][11]

2. Reaction with Sodium Hydride:

A more convenient and widely used method employs sodium hydride as the base.[2][4][11]

-

Procedure: Cyclopentadiene is added to a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction proceeds at room temperature and is generally considered to provide better stoichiometric control.[2]

Logical Relationships of this compound Properties

The physical state and environment significantly influence the observed properties of this compound. The following diagram illustrates these relationships.

Caption: Relationship between the physical state of this compound and its properties.

References

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Buy this compound | 4984-82-1 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAS 4984-82-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 4984-82-1 [chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. This compound | 4984-82-1 [amp.chemicalbook.com]

- 11. This compound - Wikiwand [wikiwand.com]

- 12. Sodium cyclopentadienylide THF 2.4M 4984-82-1 [sigmaaldrich.com]

- 13. Sodium, 2,4-cyclopentadien-1-yl- | C5H5Na | CID 78681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. This compound, 2-3M in THF | Fisher Scientific [fishersci.ca]

- 16. 4984-82-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. 2.4 M in THF, liquid | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Sodium Cyclopentadienide from Cyclopentadiene and Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyclopentadienide (B1229720) (NaCp), an organosodium compound with the formula C₅H₅Na, is a cornerstone reagent in organometallic chemistry, primarily utilized in the synthesis of cyclopentadienyl (B1206354) (Cp) complexes of transition metals.[1][2] These complexes are pivotal in various catalytic processes and material science applications. This technical guide provides a comprehensive overview of the synthesis of sodium cyclopentadienide from the reaction of cyclopentadiene (B3395910) with sodium metal. It details various synthetic methodologies, presents quantitative data in a structured format, and offers a step-by-step experimental protocol. Furthermore, this guide includes graphical representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

The cyclopentadienide anion (Cp⁻), a planar, aromatic five-membered carbocycle, readily forms stable complexes with a wide range of metals.[1][3] this compound serves as a convenient and widely used source of the Cp⁻ anion.[3] The synthesis of NaCp from cyclopentadiene is a fundamental reaction in organometallic chemistry, typically achieved through the deprotonation of cyclopentadiene using a strong base, with sodium metal being a common and effective choice.[3] This guide will focus on the direct reaction between cyclopentadiene and sodium metal, exploring various reaction conditions and methodologies.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound from sodium metal. The choice of method often depends on the desired scale, purity, and available resources.

Reaction in an Inert Organic Solvent

A historically significant and common method involves the reaction of sodium metal with cyclopentadiene in an inert organic solvent.[3][4] Tetrahydrofuran (THF) is a frequently used solvent due to its ability to dissolve the resulting this compound.[4][5] The reaction proceeds by the deprotonation of the acidic cyclopentadiene (pKa ≈ 16) by sodium metal to form the sodium salt and hydrogen gas.[1]

Reaction: 2 Na + 2 C₅H₆ → 2 NaC₅H₅ + H₂[3]

The sodium can be used in various forms, such as fine beads, wire, or as a dispersion in an inert hydrocarbon like toluene (B28343) to increase the surface area and reaction rate.[2][4][5]

Solvent-Free Synthesis from Dicyclopentadiene (B1670491)

An improved and more convenient one-pot synthesis involves the direct reaction of an alkali metal, such as sodium, with neat dicyclopentadiene at elevated temperatures (around 150–200 °C).[1][6][7] At these temperatures, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate monomeric cyclopentadiene, which then reacts with the molten sodium.[6][7] This method obviates the need for preparing and handling the unstable monomeric cyclopentadiene separately and avoids the use of dry organic solvents.[6] The product precipitates as a white powder and can be isolated by filtration.[6][7]

Quantitative Data

The following tables summarize the quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Method | Sodium Form | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Solvent-based | Fine beads | Tetrahydrofuran (THF) | ~30 | Not specified | Not specified | [4] |

| Solvent-based | 50% dispersion in toluene | Tetrahydrofuran (THF) | Not specified | Until sodium reacts | Not specified | [4] |

| Solvent-free | Freshly cut | Dicyclopentadiene | 160 | 6 hours | 99 | [6][8] |

| Solvent-based | Not specified | Diglyme | 162 (boiling point) | Until H₂ evolution stops | Not specified | [9] |

| Solvent-based | Finely divided | Ether/tert-Butyl alcohol | Not specified | Until H₂ evolution stops | 100 | [10] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale colored, finely crystalline powder | [10] |

| ¹H NMR (d⁸-THF, 400 MHz) | δ 5.60 (s, 5H) | [8] |

| ¹³C NMR (d⁸-THF, 100.4 MHz) | δ 103.3 | [8] |

| Molar Mass | 88.08 g/mol | [2] |

| Density | 1.113 g/cm³ | [2] |

| Solubility in water | Decomposes | [2] |

| Solubility | Soluble in THF | [11] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This protocol is adapted from a procedure using a sodium dispersion.[4]

Materials:

-

Sodium dispersion (50% in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet.

-

Schlenk line or glovebox for inert atmosphere operations.

Procedure:

-

Under a stream of inert gas, suspend the sodium dispersion in anhydrous THF in the reaction flask with vigorous stirring.

-

Slowly add freshly cracked cyclopentadiene to the stirred suspension.

-

The reaction mixture will be blanketed with nitrogen throughout the process.[4]

-

Continue stirring until all the sodium has reacted, which is indicated by the cessation of hydrogen gas evolution and the formation of a clear red or pink solution.[1][4]

-

The resulting solution of this compound in THF can be used directly for subsequent reactions. If the solid product is desired, the solvent can be removed under vacuum.

Protocol 2: Solvent-Free Synthesis from Dicyclopentadiene

This protocol is based on the improved synthesis method.[6][8]

Materials:

-

Sodium metal, freshly cut

-

Dicyclopentadiene

-

n-Pentane for washing

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.

-

Heating mantle.

-

Filtration apparatus (e.g., Schlenk filter).

Procedure:

-

Add freshly cut sodium metal to dicyclopentadiene in the reaction flask at room temperature under an inert atmosphere.

-

Heat the mixture to 160 °C with stirring. A white solid will begin to precipitate.[6]

-

Maintain the temperature for approximately 6 hours, or until the evolution of dihydrogen gas ceases, indicating the complete consumption of the alkali metal.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Filter the white precipitate under an inert atmosphere.

-

Wash the isolated solid with n-pentane (three portions of 50 mL).[8]

-

Dry the product in vacuo to obtain pure this compound as a white powder. The excess dicyclopentadiene can be recycled.[6][8]

Safety Precautions

-

Sodium Metal: Sodium is a highly reactive and flammable metal. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[12][13][14] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[12][14] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[12][13] A container of dry sand or soda ash should be readily available for extinguishing small fires.[14]

-

Cyclopentadiene and Dicyclopentadiene: These are flammable liquids and should be handled in a well-ventilated fume hood.[15] Avoid inhalation of vapors and contact with skin and eyes.[15]

-

This compound: This compound is pyrophoric, meaning it can ignite spontaneously in air.[1][16] It also reacts violently with water.[16] It is corrosive and can cause burns.[16] All handling and storage must be done under a strict inert atmosphere.[1][16]

-

General Precautions: The reaction between sodium and cyclopentadiene is exothermic and can lead to a thermal runaway if not properly controlled.[2] Adequate cooling should be available.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow (Solvent-Free Method)

Caption: Workflow for the solvent-free synthesis of NaCp.

Conclusion

The synthesis of this compound from cyclopentadiene and sodium metal is a versatile and fundamental procedure in organometallic chemistry. Both the traditional solvent-based method and the more recent solvent-free approach offer reliable routes to this important reagent. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and safety considerations. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can safely and efficiently prepare this compound for their synthetic needs.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 4984-82-1 | Benchchem [benchchem.com]

- 4. US2848506A - Preparation of cyclopentadienylsodium - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. datapdf.com [datapdf.com]

- 9. US8057714B2 - Synthesis method of metal cyclopentadienide in bulk - Google Patents [patents.google.com]

- 10. DE1000379B - Process for the preparation of sodium cyclopentadiene, sodium alkyl and sodium benzyl cyclopentadienes - Google Patents [patents.google.com]

- 11. Buy this compound | 4984-82-1 [smolecule.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Sodium - ESPI Metals [espimetals.com]

- 15. novachem.com [novachem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

CAS number and molecular weight of sodium cyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyclopentadienide (B1229720) (NaCp), an organosodium compound, is a critical reagent in modern synthetic chemistry, primarily utilized for the preparation of metallocenes and other organometallic complexes. Its utility stems from the aromatic and nucleophilic nature of the cyclopentadienide (Cp⁻) anion. This document provides a comprehensive overview of sodium cyclopentadienide, including its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, and essential safety and handling information.

Core Properties and Specifications

This compound is a colorless to pink or greyish solid, though it is most commonly handled as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF) due to its high reactivity and instability in air.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4984-82-1 | [1][2][3] |

| Molecular Formula | C₅H₅Na | [1][3] |

| Molecular Weight | 88.08 g/mol | [2][4] |

| Appearance | Colorless, white, greyish, or yellowish solid/powder | [1][3] |

| Density | 1.113 g/cm³ (solid) | [4] |

| Solubility | Decomposes in water; Soluble in THF | [1][4] |

| Synonyms | NaCp, Sodium cyclopentadienylide, Cyclopentadienylsodium | [1][4][5] |

Table 2: Commercially Available Solutions

| Property | Typical Value | Reference(s) |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Concentration | 2.0 - 2.4 M | [6] |

| Density | ~0.938 g/mL at 25 °C |

Synthesis and Key Reactions

The primary utility of this compound lies in its function as a source of the cyclopentadienyl (B1206354) (Cp) ligand for the synthesis of metallocenes, such as the well-known ferrocene (B1249389).[1]

Logical Workflow: Handling Air-Sensitive Reagents

The synthesis and use of this compound require stringent anaerobic and anhydrous conditions due to its pyrophoric nature and violent reaction with water.[3][4] Standard Schlenk line or glovebox techniques are mandatory.

Caption: General workflow for handling air- and moisture-sensitive reagents like NaCp.

Experimental Protocol: Synthesis of this compound in THF

This compound is typically prepared by the deprotonation of cyclopentadiene (B3395910) using sodium metal.[3] The reaction is highly exothermic.

Equation: 2 Na + 2 C₅H₆ → 2 NaC₅H₅ + H₂[3][4]

Methodology:

-

Preparation of Sodium Dispersion: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 11.5 g (0.5 g-atom) of sodium metal to 200 mL of sodium-dried xylene.[1]

-

Heat the mixture to boiling with rapid stirring to create a fine dispersion of molten sodium ("sodium sand").[1]

-

Allow the mixture to cool to room temperature under a continuous nitrogen stream while maintaining stirring.[1]

-

Once cooled and settled, carefully remove the bulk of the xylene via a cannula.[1]

-

Reaction: Add 200 mL of anhydrous tetrahydrofuran (THF) to the sodium dispersion.[1] Cool the stirred mixture in an ice bath.

-

Slowly add 42 mL (0.5 mole) of freshly cracked cyclopentadiene dropwise over 1 hour, ensuring the temperature is controlled.[1] Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir for several hours at room temperature to ensure the reaction goes to completion. The resulting solution of this compound is typically used directly for subsequent reactions.

Caption: Workflow for the synthesis of NaCp from sodium metal and cyclopentadiene.

Experimental Protocol: Synthesis of Ferrocene

A primary application of this compound is the synthesis of ferrocene via reaction with an iron(II) salt.[1]

Equation: 2 NaC₅H₅ + FeCl₂ → Fe(C₅H₅)₂ + 2 NaCl[1][7]

Methodology:

-

Preparation of Reagents: Prepare a solution of this compound (0.5 mole) in THF as described in section 2.1. Prepare a suspension of anhydrous iron(II) chloride (FeCl₂, 0.25 mole) in approximately 100 mL of anhydrous THF in a separate flask under a nitrogen atmosphere.[1]

-

Reaction: Cool both the NaCp solution and the FeCl₂ suspension in an ice bath.

-

While maintaining a nitrogen atmosphere, slowly add the cold FeCl₂ suspension to the stirred NaCp solution via cannula transfer.[1]

-

After the addition is complete, allow the mixture to stir and warm to room temperature, then stir for an additional 1-2 hours.[1]

-

Workup and Purification: Remove the THF solvent under reduced pressure (rotary evaporation).

-

Extract the resulting residue with several portions of hot petroleum ether or hexane.[1] The orange ferrocene will dissolve, leaving behind sodium chloride.

-

Combine the extracts and evaporate the solvent to yield crude ferrocene.

-

Purify the product by recrystallization from pentane (B18724) or by sublimation to obtain bright orange crystals.[1]

Caption: Reaction pathway for the synthesis of ferrocene from NaCp.

Safety and Handling

This compound is a hazardous material that requires expert handling in a controlled laboratory environment.

Table 3: Hazard Information

| Hazard | Description | Reference(s) |

| Flammability | Pyrophoric; ignites spontaneously on contact with air. Solutions are highly flammable. | [3][4] |

| Reactivity | Reacts violently with water, liberating extremely flammable hydrogen gas. | [3][4] |

| Health | Causes severe skin and eye burns. Irritating to the respiratory system. | [3] |

| Stability | Solutions in THF may form explosive peroxides upon prolonged exposure to air. | [3] |

Handling Recommendations:

-

Always handle under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

-

Use anhydrous solvents and thoroughly dried glassware to prevent violent reactions.

-

Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

Work in a well-ventilated fume hood.

-

Keep appropriate fire extinguishing agents (e.g., Class D extinguisher for sodium metal) readily available. Do not use water.

Conclusion

This compound is an indispensable reagent for the synthesis of cyclopentadienyl-containing organometallic compounds. Its high reactivity, while making it exceptionally useful, also necessitates strict and careful handling procedures. The protocols and data presented in this guide offer a foundational resource for researchers incorporating this versatile compound into their synthetic strategies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 4984-82-1 | Benchchem [benchchem.com]

- 4. Buy this compound | 4984-82-1 [smolecule.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound, 2-3M in THF | Fisher Scientific [fishersci.ca]

- 7. Ferrocene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Aromaticity of the Cyclopentadienyl Anion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopentadienyl (B1206354) anion ([C₅H₅]⁻) is a cornerstone of organic and organometallic chemistry, primarily due to its exceptional stability, which arises from its aromatic character. This guide provides a comprehensive technical overview of the principles governing the aromaticity of the cyclopentadienyl anion, supported by quantitative data, detailed experimental protocols, and conceptual visualizations. Understanding the electronic structure and stability of this fundamental aromatic ion is crucial for its application in synthesis, catalysis, and the design of novel therapeutic agents.

The Core Principles of Aromaticity in the Cyclopentadienyl Anion

The remarkable stability of the cyclopentadienyl anion is a direct consequence of its adherence to Hückel's rules for aromaticity.[1][2][3] A molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses (4n + 2) π-electrons, where 'n' is a non-negative integer.[1][2] The cyclopentadienyl anion meets all of these criteria.

Upon deprotonation of cyclopentadiene (B3395910), the methylene (B1212753) carbon rehybridizes from sp³ to sp², resulting in a planar, cyclic molecule with a p-orbital on each of the five carbon atoms.[4][5] This arrangement allows for the continuous overlap of p-orbitals around the ring, creating a delocalized π-system. The two electrons from the lone pair of the carbanion, along with the four electrons from the two double bonds of the parent cyclopentadiene, contribute a total of six π-electrons to this system.[5][6] This satisfies the (4n + 2) π-electron rule with n=1, conferring aromatic stability upon the anion.[7][8]

This inherent stability explains the unusually high acidity of cyclopentadiene (pKa ≈ 16) for a hydrocarbon, as the resulting conjugate base is significantly stabilized by resonance.[5][9] The negative charge is delocalized over all five carbon atoms, as depicted by its five equivalent resonance structures.[10]

Quantitative Data Supporting Aromaticity

The aromaticity of the cyclopentadienyl anion is not merely a theoretical concept but is substantiated by quantitative experimental and computational data. Key parameters include bond lengths, resonance energy, and NMR chemical shifts.

| Parameter | Value | Method | Reference |

| C-C Bond Length | 1.402(9) - 1.420(8) Å | X-ray Crystallography | [11] |

| Resonance Energy | 24-27 kcal/mol | Theoretical Calculation | [12] |

| ¹H NMR Chemical Shift | ~5.5 - 6.0 ppm (in various solvents) | ¹H NMR Spectroscopy | [9] |

| ¹³C NMR Chemical Shift | ~102 - 103 ppm (for lithium salt in diglyme) | ¹³C NMR Spectroscopy | [13] |

Note on C-C Bond Length: The provided value is from the X-ray crystal structure of a penta(methoxycarbonyl)cyclopentadienyl anion. In the unsubstituted cyclopentadienyl anion, all C-C bond lengths are equivalent due to resonance.[11] The bond lengths in ferrocene, which contains two cyclopentadienyl anions, are all 1.4 Å.[14]

Experimental Protocols for Characterization

Synthesis of Potassium Cyclopentadienide (B1229720)

This protocol describes a common method for the preparation of a salt of the cyclopentadienyl anion.

Materials:

-

Potassium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

Procedure:

-

Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the monomer cold to prevent dimerization.

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon or nitrogen.

-

Carefully add finely cut potassium metal to the flask containing anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add the freshly distilled cyclopentadiene to the stirred suspension of potassium in THF.

-

The reaction is exothermic and will produce hydrogen gas. Control the addition rate to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until all the potassium has reacted and the evolution of hydrogen has ceased.

-

The resulting solution of potassium cyclopentadienide can be used directly for subsequent reactions or the solvent can be removed under vacuum to yield the salt as a white solid.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the aromaticity of the cyclopentadienyl anion.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Under an inert atmosphere, dissolve a small amount of the synthesized potassium cyclopentadienide in a suitable deuterated solvent (e.g., THF-d₈, DMSO-d₆).

-

Transfer the solution to an NMR tube and seal it.

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum. Due to the high symmetry and delocalization of the π-electrons in the aromatic cyclopentadienyl anion, all five protons are chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum.[9]

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Similarly, all five carbon atoms are equivalent, giving rise to a single resonance in the ¹³C NMR spectrum.[13]

Visualizing the Concepts

Molecular Orbital Diagram

The stability of the cyclopentadienyl anion can be visualized through its molecular orbital (MO) diagram. The five atomic p-orbitals combine to form five π molecular orbitals: one bonding orbital of lowest energy, a pair of degenerate bonding orbitals, and a pair of degenerate anti-bonding orbitals. The six π-electrons of the cyclopentadienyl anion fill the three bonding molecular orbitals, leading to a stable, closed-shell electron configuration.

Caption: Molecular orbital energy diagram for the cyclopentadienyl anion.

Logical Relationship of Aromaticity

The following diagram illustrates the logical flow of concepts that lead to the aromaticity of the cyclopentadienyl anion.

Caption: Logical framework for establishing aromaticity.

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for the synthesis and characterization of the cyclopentadienyl anion.

Caption: Experimental workflow for cyclopentadienyl anion characterization.

Conclusion

The cyclopentadienyl anion's adherence to Hückel's rules of aromaticity is the fundamental reason for its exceptional stability. This stability is not only predicted by theory but is also strongly supported by a body of experimental evidence, including its unique spectroscopic properties and the high acidity of its conjugate acid. A thorough understanding of the principles and experimental validation of its aromaticity is essential for leveraging the unique chemical properties of the cyclopentadienyl anion in diverse fields of chemical research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2008062958A1 - Synthesis method of metal cyclopentadienide in bulk - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US8057714B2 - Synthesis method of metal cyclopentadienide in bulk - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. X-Ray crystal structure of an ionic trialkyldiaquotin(IV) cyclopentadiene derivative, [Bu3Sn(OH2)2]+[C5(CO2Me)5]– - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Ferrocene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Bonding of Sodium Cyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyclopentadienide (B1229720) (NaCp), a cornerstone organosodium reagent, is pivotal in the synthesis of a vast array of organometallic compounds, most notably metallocenes. Its utility stems from the unique electronic and structural properties of the cyclopentadienide (Cp⁻) anion. This guide provides a comprehensive technical overview of the structure and bonding characteristics of sodium cyclopentadienide in both the solid state and in solution. It details the synthesis of NaCp, presents its key structural and spectroscopic data in organized tables, and outlines the experimental protocols for its characterization. Furthermore, this document employs Graphviz diagrams to visually represent key concepts and experimental workflows, offering a deeper understanding of this important chemical entity.

Introduction

This compound (C₅H₅Na) is an ionic compound consisting of a sodium cation (Na⁺) and a cyclopentadienide anion (C₅H₅⁻).[1][2] The stability of the cyclopentadienide anion, a planar, aromatic, six-pi-electron system, makes it a versatile ligand in organometallic chemistry.[3] NaCp is a colorless solid, though it often appears pink due to trace oxidized impurities.[1] It is highly reactive towards air and moisture, necessitating handling under inert atmosphere.[4] This guide will delve into the fundamental aspects of its structure and bonding, providing the detailed technical information required for its effective use in research and development.

Structure and Bonding

The nature of the interaction between the sodium cation and the cyclopentadienide anion in NaCp is highly dependent on the physical state.

Solid-State Structure: The "Polydecker" Sandwich Complex

In its crystalline, solvent-free form, this compound adopts a "polydecker" sandwich structure.[1][3] This polymeric arrangement consists of an infinite chain of alternating sodium cations and cyclopentadienide anions. The sodium ions are sandwiched between two parallel Cp rings, forming a linear, "string of pearls" structure.[3] This coordination polymer is a key feature of the solid-state chemistry of alkali metal cyclopentadienides.

The crystal structure of solvent-free NaCp has been determined by high-resolution powder X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.435 |

| b (Å) | 8.021 |

| c (Å) | 5.438 |

In the solid state, the cyclopentadienide anion deviates slightly from a perfect pentagonal symmetry.[1] The C-C bond lengths and C-C-C bond angles have been reported to be in the following ranges:[1]

| Structural Parameter | Value Range |

| C-C Bond Length | 1.380 - 1.401 Å |

| C-C-C Bond Angle | 107.5 - 108.8° |

Structure in Solution

In donor solvents such as tetrahydrofuran (B95107) (THF), this compound exists as a solvated ion pair. The sodium cation is strongly coordinated by solvent molecules, leading to a separation of the Na⁺ and Cp⁻ ions. The high solubility of NaCp in THF is a result of this strong solvation.[1]

Spectroscopic Characteristics

The structure and bonding of this compound are further elucidated by its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the delocalization of the pi-electrons in the cyclopentadienide anion, all five protons and all five carbon atoms are chemically equivalent. This results in a single resonance peak in both the ¹H and ¹³C NMR spectra.

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | THF-d₈ | 5.72 |

| ¹³C | THF-d₈ | 103.3 |

| ¹H | C₆D₆ | 5.60 |

| ¹³C | C₆D₆ | 94.9 |

Infrared (IR) Spectroscopy

The vibrational spectrum of solid this compound provides further insight into its bonding. The key observed vibrational frequencies are listed below.

| Frequency (cm⁻¹) | Assignment |

| 3071 | C-H stretch |

| 1708 | C=C stretch |

| 1580 | C=C stretch |

| 1001 | C-H in-plane bend |

| 718 | C-H out-of-plane bend |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. The most common involve the deprotonation of cyclopentadiene (B3395910) with a strong base, such as sodium metal or sodium hydride.[1][3]

4.1.1. Synthesis from Sodium Metal

This method involves the reaction of freshly cracked cyclopentadiene with a dispersion of sodium metal.

-

Reaction: 2 Na + 2 C₅H₆ → 2 NaC₅H₅ + H₂

-

Procedure:

-

Freshly crack dicyclopentadiene (B1670491) by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold to prevent dimerization.

-

Prepare a sodium dispersion ("sodium sand") by heating sodium metal in refluxing xylene with vigorous stirring, then allowing it to cool.

-

Under an inert atmosphere (e.g., nitrogen or argon), add the freshly cracked cyclopentadiene dropwise to a suspension of the sodium sand in an anhydrous solvent like THF at 0 °C.

-

The reaction is exothermic and produces hydrogen gas. After the addition is complete, the reaction mixture is typically stirred at room temperature until the sodium is consumed.

-

The resulting solution of this compound can be used directly or the solvent can be removed to yield a solid product.

-

4.1.2. Synthesis from Sodium Hydride

This is a more convenient and often safer method.

-

Reaction: NaH + C₅H₆ → NaC₅H₅ + H₂

-

Procedure:

-

Under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Add freshly cracked cyclopentadiene dropwise to the suspension at room temperature.

-

The reaction mixture is stirred until the evolution of hydrogen gas ceases.

-

The resulting solution of this compound is typically filtered to remove any unreacted sodium hydride before use.

-

Characterization Methods

4.2.1. X-ray Diffraction of Solvent-Free NaCp (Powder Method)

Due to the difficulty in obtaining single crystals of solvent-free NaCp, high-resolution powder X-ray diffraction is the method of choice for structural elucidation.

-

Sample Preparation: The air-sensitive NaCp powder must be loaded into a capillary under an inert atmosphere (e.g., in a glovebox).

-

Data Collection:

-

A high-resolution powder diffractometer equipped with a rotating anode source and a position-sensitive detector is used.

-

Data is typically collected over a wide 2θ range for an extended period to ensure good statistics.

-

-

Structure Solution and Refinement: The structure is solved and refined using Rietveld refinement methods.

4.2.2. NMR Spectroscopy

-

Sample Preparation: Under an inert atmosphere, dissolve a small amount of NaCp in the desired deuterated solvent (e.g., THF-d₈, C₆D₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

4.2.3. IR Spectroscopy

-

Sample Preparation: For solid-state IR, prepare a Nujol mull of the NaCp powder in a glovebox. The mull is then pressed between KBr or CsI plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Aromaticity in the cyclopentadienide anion.

Caption: The "polydecker" structure of solid this compound.

Conclusion

This compound is a fundamentally important reagent in organometallic chemistry. Its structure and bonding, characterized by an aromatic cyclopentadienide anion and its interaction with the sodium cation, dictate its reactivity and utility. This guide has provided a detailed technical overview of NaCp, including its synthesis, solid-state and solution structures, and spectroscopic properties. The presented data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and effective application of this versatile compound.

References

Discovery and history of sodium cyclopentadienide

An In-depth Technical Guide to the Discovery and History of Sodium Cyclopentadienide (B1229720)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyclopentadienide (NaCp), an organosodium compound with the formula NaC₅H₅, is a cornerstone reagent in organometallic chemistry.[1] Its discovery in the early 1950s was a pivotal moment, closely linked to the burgeoning field of metallocene chemistry, most notably the synthesis of ferrocene (B1249389).[2] This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound, tailored for a technical audience.

Historical Development

The journey to the synthesis of this compound began with the work of Johannes Thiele, who in 1901 reported the synthesis of potassium cyclopentadienide.[2][3] However, this discovery did not immediately spur widespread interest in cyclopentadienyl (B1206354) compounds.[2] It was not until the near-simultaneous and independent discovery of ferrocene in 1951 by the research groups of Kealy and Pauson, and Miller and his colleagues, that the significance of the cyclopentadienyl ligand became apparent.[2]

This breakthrough in organometallic chemistry created a demand for convenient and efficient methods to introduce the cyclopentadienyl ligand, which led to the first reported synthesis of this compound in the early 1950s by Karl Ziegler and Ernst Otto Fischer.[1][4] Their work involved the reaction of cyclopentadiene (B3395910) with sodium metal.[1]

Key Milestones in the Discovery and Synthesis:

-

1901: Johannes Thiele synthesizes potassium cyclopentadienide.[2][3]

-

1951: The independent discovery of ferrocene by Kealy and Pauson, and Miller et al. ignites interest in cyclopentadienyl complexes.[2]

-

Early 1950s: K. Ziegler and E. O. Fischer report the first synthesis of this compound.[1][4]

-

Later Developments: Improved, one-pot synthetic methods using dicyclopentadiene (B1670491) are developed, offering a more convenient and solvent-free route to this compound.[5]

The following diagram illustrates the key historical developments leading to the widespread use of this compound.

Experimental Protocols

Traditional Synthesis from Cyclopentadiene and Sodium Metal

The historically significant method for preparing this compound involves the direct reaction of cyclopentadiene with sodium metal.[2] This reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

Reaction: 2 Na + 2 C₅H₆ → 2 NaC₅H₅ + H₂[2]

Detailed Protocol:

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried and maintained under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Reagents:

-

Sodium metal, finely dispersed (e.g., as a "sodium sand" prepared by melting sodium in refluxing xylene and stirring vigorously).[3]

-

Freshly cracked cyclopentadiene (obtained by the thermal retro-Diels-Alder reaction of dicyclopentadiene).

-

Anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

-

-

Procedure:

-

A dispersion of sodium metal in anhydrous THF is prepared in the reaction flask.

-

Freshly cracked cyclopentadiene is added dropwise to the stirred suspension of sodium in THF at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for several hours until the sodium is consumed, as indicated by the cessation of hydrogen evolution.

-

The resulting solution of this compound is typically used in situ for subsequent reactions.

-

Improved One-Pot Synthesis from Dicyclopentadiene

A more convenient and solvent-free method involves the direct reaction of an alkali metal with dicyclopentadiene at elevated temperatures.[5] This one-pot synthesis avoids the need for a separate step to crack dicyclopentadiene.

Detailed Protocol:

-

Apparatus: A reaction vessel equipped with a mechanical stirrer and a reflux condenser, under an inert atmosphere.

-

Reagents:

-

Sodium metal, cut into small pieces.

-

Dicyclopentadiene (commercially available).

-

-

Procedure:

-

Freshly cut sodium metal is placed in the reaction vessel.

-

Dicyclopentadiene is added to the sodium.

-

The mixture is heated to a temperature sufficient to induce the retro-Diels-Alder reaction of dicyclopentadiene to cyclopentadiene (typically around 180 °C).

-

The in situ generated cyclopentadiene then reacts with the molten sodium.

-

The reaction is continued until the sodium is consumed.

-

Upon cooling, the this compound precipitates as a solid and can be isolated by filtration.

-

Quantitative Data

| Parameter | Traditional Synthesis | Improved One-Pot Synthesis |

| Starting Material | Cyclopentadiene, Sodium Metal | Dicyclopentadiene, Sodium Metal |

| Solvent | Anhydrous THF | None (Dicyclopentadiene acts as reactant and solvent) |

| Temperature | 0-10 °C (addition), room temp. (reaction) | ~180 °C |

| Reaction Time | Several hours | Dependent on reaction scale and mixing |

| Product Form | Solution in THF | Solid precipitate |

| Key Advantages | Well-established, good for in situ use | Solvent-free, one-pot procedure, convenient |

| Key Disadvantages | Requires freshly cracked cyclopentadiene, use of solvent | Requires higher temperatures |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a direct chemical transformation rather than a biological signaling pathway. The logical workflow for its synthesis and subsequent use in the preparation of a metallocene like ferrocene can be visualized as follows.

Conclusion

The discovery and development of synthetic routes to this compound have been instrumental in the advancement of organometallic chemistry. From its initial preparation by Ziegler and Fischer to the development of more efficient, solvent-free methods, NaCp remains an indispensable reagent for the synthesis of a vast array of cyclopentadienyl-metal complexes. The detailed experimental protocols and historical context provided in this guide offer valuable insights for researchers and professionals in the chemical sciences.

References

A Comprehensive Technical Guide to the Basic Reactivity of Sodium Cyclopentadienide with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyclopentadienide (B1229720) (NaCp), a cornerstone organosodium compound, serves as a potent nucleophile and a versatile precursor in organic and organometallic synthesis. Its reactivity with a broad spectrum of electrophiles facilitates the formation of a diverse array of substituted cyclopentadienyl (B1206354) ligands and their corresponding metal complexes, which are of significant interest in catalysis, materials science, and pharmaceutical development. This in-depth technical guide delineates the fundamental reactivity of sodium cyclopentadienide with key classes of electrophiles, including alkyl halides, acylating agents, and carbonyl compounds. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic visualizations are provided to offer a comprehensive resource for researchers in the field.

Introduction

The cyclopentadienide anion (Cp⁻), the conjugate base of cyclopentadiene (B3395910), is an aromatic, six-pi-electron system, a characteristic that imparts it with significant stability.[1][2] Despite this stability, the anion is a potent nucleophile, readily engaging in reactions with a wide range of electrophilic species.[1] this compound is the most common salt of this anion and is typically prepared by the deprotonation of cyclopentadiene with a strong base such as sodium metal, sodium hydride, or sodium hydroxide.[3][4] The resulting salt is a versatile reagent for the introduction of the cyclopentadienyl moiety into organic molecules and for the synthesis of metallocenes.[3] This guide focuses on the fundamental substitution and addition reactions of NaCp with common electrophiles.

Reactivity with Alkyl Halides: SN2 Substitution

This compound readily undergoes nucleophilic substitution reactions with primary and secondary alkyl halides, following a typical SN2 mechanism. This reaction is a fundamental method for the synthesis of alkyl-substituted cyclopentadienes, which are important ligands in organometallic chemistry. The reactivity is sensitive to steric hindrance in the alkyl halide.

Quantitative Data for Alkylation Reactions

The following table summarizes the reaction of this compound with various alkyl halides, highlighting the reaction conditions and corresponding yields.

| Electrophile (Alkyl Halide) | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| Methyl Iodide | Tetrahydrofuran (THF) | Room Temperature | Not Specified | Methylcyclopentadiene | Not Specified | [5] |

| 1-Bromobutane | Tetrahydrofuran (THF) | Room Temperature | Not Specified | Butylcyclopentadiene | Not Specified | [6] |

| 1-Bromododecane (B92323) | Tetrahydrofuran (THF) | 60 | 6 hours | Dodecylcyclopentadiene | 91 | Not Specified |

| Methyl Bromoacetate | Tetrahydrofuran (THF) | -78 | Overnight | Methyl 2,4-cyclopentadiene-1-acetate | Not Specified | [7] |

| 1-Chloro-2,2-dimethylpropane | Tetrahydrofuran (THF) | Not Specified | Not Specified | Neopentylcyclopentadiene | Low (due to steric hindrance) | [6] |

Experimental Protocol: Synthesis of Dodecylcyclopentadiene

This protocol describes the synthesis of a long-chain alkyl-substituted cyclopentadiene.

Materials:

-

This compound (NaCp) solution in THF

-

1-Bromododecane

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Nitrogen or Argon gas for inert atmosphere

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of this compound in THF under an inert atmosphere.

-

To the stirred solution, add 1-bromododecane dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Extract the resulting residue with pentane.

-

Filter the pentane solution to remove the sodium bromide byproduct.

-

Wash the collected solid with additional pentane.

-

Combine the pentane fractions and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the dodecylcyclopentadiene product. A 91% yield has been reported for this reaction.

Reactivity with Acylating Agents: Acylation

This compound reacts with acylating agents such as acid chlorides and anhydrides to form acylcyclopentadienes. These compounds are valuable precursors for the synthesis of substituted metallocenes and other complex organic molecules. The reaction proceeds via nucleophilic acyl substitution.

Quantitative Data for Acylation Reactions

| Electrophile (Acylating Agent) | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| Dimethylformamide-dimethyl sulfate complex | Tetrahydrofuran (THF) | -10 to 20 | 2 hours | 6-(Dimethylamino)fulvene | 76 | [8] |

| Benzoyl Chloride | Not Specified | Not Specified | Not Specified | Benzoylcyclopentadiene | Not Specified | [9][10] |

Experimental Protocol: Synthesis of 6-(Dimethylamino)fulvene

This protocol details the formylation of this compound using a Vilsmeier-type reagent.

Materials:

-

This compound (NaCp) solution in THF

-

Dimethylformamide (DMF)

-

Dimethyl sulfate

-

Anhydrous Tetrahydrofuran (THF)

-

Petroleum ether or cyclohexane (B81311)

-

Activated carbon

-

Nitrogen or Argon gas for inert atmosphere

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Prepare the dimethylformamide-dimethyl sulfate complex by carefully adding dimethyl sulfate to an equimolar amount of dimethylformamide.

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet, place a solution of 1.0 mole of this compound in 700 mL of THF.[8]

-

Cool the NaCp solution to -10 °C using an ice-salt bath.[8]

-

Slowly add the dimethylformamide-dimethyl sulfate complex to the stirred NaCp solution, maintaining the temperature below -5 °C.[8]

-

After the addition is complete, allow the mixture to stir at 20 °C for 2 hours.[8]

-

Filter the reaction mixture to remove the precipitated sodium methyl sulfate and wash the solid with additional THF.[8]

-

Combine the THF filtrates and concentrate under reduced pressure.

-

The crude product, a dark brown oil, is then purified by recrystallization from petroleum ether or cyclohexane after treatment with activated carbon to yield yellow leaflets of 6-(dimethylamino)fulvene.[8] A combined yield of 76% has been reported.[8]

Reactivity with Carbonyl Compounds: Addition and Condensation

This compound reacts with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon. The initial adduct can then undergo dehydration to form highly colored, cross-conjugated olefins known as fulvenes.[11] The formation of fulvenes is a classic reaction demonstrating the nucleophilicity of the cyclopentadienide anion.

Quantitative Data for Reactions with Carbonyls

| Electrophile (Carbonyl) | Solvent | Base | Temperature (°C) | Product | Yield (%) | Reference |

| Acetone | Ethanol | Sodium ethoxide | Not Specified | 6,6-Dimethylfulvene | Low (<2%) | [12] |

| 2-Benzoylpyridine | Ethanol/Monoglyme | Sodium ethoxide | 5 | 6-Phenyl-6-(2-pyridyl)fulvene and a fulvenylmethanol derivative | 39 (for fulvenylmethanol) | [12] |

| 3-(Methylthio)propanal | Methanol (B129727)/Water | Pyrrolidine (B122466) | 0 to Room Temperature | 6-[2-(Methylthio)ethyl]fulvene | Not Specified | [13] |

Note: The synthesis of fulvenes is often carried out by generating the cyclopentadienide anion in situ from cyclopentadiene and a base in the presence of the carbonyl compound.

Experimental Protocol: Synthesis of 6-[2-(Methylthio)ethyl]fulvene

This protocol illustrates the synthesis of a substituted fulvene (B1219640) from an aldehyde and cyclopentadiene.

Materials:

-

3-(Methylthio)propanal

-

Freshly distilled cyclopentadiene

-

Methanol

-

Water

-

Pyrrolidine

-

Brine

-

Acetic acid

Procedure:

-

In a flask, prepare a solution of 3-(methylthio)propanal (5 mmol) and freshly distilled cyclopentadiene (10 mmol) in a 4:1 mixture of methanol and water (5 mL).[13]

-

Cool the solution in an ice bath.

-

Add pyrrolidine (0.5 mmol) to the cold solution.[13]

-

Stir the reaction mixture at 0 °C for 5 minutes, then remove the ice bath and continue stirring for another 30 minutes at room temperature.[13]

-

Monitor the reaction by TLC for the consumption of the aldehyde and the formation of a yellow product spot.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of brine and 0.03 g of acetic acid.[13]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude fulvene product. Further purification can be achieved by column chromatography if necessary.

Visualizing Reaction Mechanisms and Workflows

General Reaction Pathway for Nucleophilic Substitution

The following diagram illustrates the general SN2 reaction of this compound with an electrophile (E-X), where X is a leaving group.

Caption: SN2 reaction of NaCp with an electrophile.

Experimental Workflow for Alkylation

This diagram outlines a typical laboratory workflow for the alkylation of this compound.

Caption: Workflow for NaCp alkylation.

Reaction Pathway for Fulvene Synthesis

The following diagram shows the reaction of this compound with a ketone, leading to the formation of a fulvene.

Caption: Fulvene synthesis from NaCp and a ketone.

Conclusion

This compound exhibits robust nucleophilic reactivity towards a variety of electrophiles, making it an indispensable reagent in modern organic and organometallic synthesis. The reactions with alkyl halides, acylating agents, and carbonyl compounds provide efficient routes to a wide range of substituted cyclopentadienyl derivatives and fulvenes. The selection of appropriate reaction conditions, including solvent and temperature, is crucial for achieving high yields and minimizing side reactions. The experimental protocols and quantitative data presented in this guide offer a practical framework for the successful application of this compound in a research and development setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 4984-82-1 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. WO1997042144A1 - Process for the alkylation of a cyclopentadiene - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datapdf.com [datapdf.com]

- 13. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Sodium Cyclopentadienide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sodium cyclopentadienide (B1229720) (NaCp), a critical reagent in organometallic chemistry and the synthesis of novel therapeutics. This document outlines the known solubility data, factors influencing solubility, and a detailed experimental protocol for its determination.

Introduction to Sodium Cyclopentadienide

This compound (NaCp), with the chemical formula C₅H₅Na, is an organosodium compound that serves as a primary precursor for the cyclopentadienyl (B1206354) (Cp) ligand in the synthesis of metallocenes and other organometallic complexes.[1][2] It is a highly reactive, air- and moisture-sensitive solid, often appearing as a colorless to pink or gray powder.[1][2] Due to its pyrophoric nature, NaCp requires careful handling under inert atmosphere conditions.[3] Its utility in catalysis, materials science, and drug development hinges on its solubility and reactivity in appropriate organic solvents.

Solubility Data for this compound

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, its commercial availability and common use in synthesis provide significant insights. Tetrahydrofuran (THF) is the most common solvent for NaCp, where it is known to be highly soluble.

The table below summarizes the available quantitative and qualitative solubility data for NaCp.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic Ether | 2-3 M (17.6 - 26.4 g/100 mL) | Ambient | Commercially available as a solution.[1][4] |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | Polar Aprotic Ether | Soluble | Ambient | A patent suggests a solubility of at least 0.5-1% is required for effective reaction.[5] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic Ether | Soluble | Ambient | Often used as a solvent for its synthesis and subsequent reactions.[3] |

| Toluene | C₇H₈ | Nonpolar Aromatic | Sparingly Soluble / Insoluble | Ambient | Used as a medium for NaCp synthesis, but the product is not highly soluble.[3] |

| Hexane | C₆H₁₄ | Nonpolar Aliphatic | Insoluble | Ambient | Used for precipitation and washing of related compounds.[6] |

| Benzene | C₆H₆ | Nonpolar Aromatic | Insoluble | Ambient | General insolubility of ionic compounds in nonpolar solvents. |

| Water | H₂O | Polar Protic | Decomposes | Ambient | Reacts violently with water and other protic solvents.[7][8] |

| Methanol / Ethanol | CH₃OH / C₂H₅OH | Polar Protic | Decomposes | Ambient | Reacts with protic solvents due to its basicity. |

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily stemming from its ionic nature. The principle of "like dissolves like" is a useful starting point for understanding its behavior.

-

Solvent Polarity and Coordinating Ability : NaCp is an ionic compound, consisting of a sodium cation (Na⁺) and a cyclopentadienide anion (Cp⁻). It dissolves best in polar aprotic solvents that can effectively solvate the sodium cation. Ethers like THF and DME are particularly effective due to the ability of the oxygen lone pairs to coordinate with the Na⁺ ion, stabilizing it in solution.

-

Lattice Energy : The energy required to break apart the ionic crystal lattice of solid NaCp must be overcome by the energy released during the solvation of its constituent ions. Solvents that can strongly interact with Na⁺ and Cp⁻ will favor dissolution.

-

Temperature : While specific data is unavailable, the dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. However, the thermal stability of both the solvent and NaCp must be considered.

-

Common Ion Effect : The presence of other sodium salts in the solvent could potentially decrease the solubility of NaCp, although this is less of a concern in typical synthetic applications which use pure reagents.

The interplay of these factors is visualized in the diagram below.

Experimental Protocol for Solubility Determination

Determining the solubility of an air- and moisture-sensitive compound like NaCp requires rigorous anhydrous and anaerobic techniques. The following protocol outlines a reliable method using Schlenk line or glovebox techniques.

Materials and Equipment

-

This compound (solid)

-

Anhydrous solvent to be tested (e.g., THF, DME, Toluene)

-

Internal standard (e.g., ferrocene, durene; must be soluble and non-reactive)

-

Schlenk flask or vials with septa

-

Glovebox or Schlenk line with inert gas supply (Argon or Nitrogen)

-

Gas-tight syringes and cannulas

-

Analytical balance (inside glovebox if possible)

-

Constant temperature bath

-

Centrifuge with sealed rotors

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., NMR, GC-MS, or UV-Vis spectrometer)

Experimental Workflow

The general workflow for determining solubility is depicted below.

Detailed Procedure

-

Preparation (Inert Atmosphere):

-

All glassware must be oven-dried ( >120°C overnight) and cooled under vacuum or an inert gas stream.

-

Perform all manipulations inside a glovebox or using a Schlenk line.

-

Weigh an excess amount of solid NaCp into several pre-weighed Schlenk flasks or vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each flask.

-

Seal the flasks immediately.

-

-

Equilibration:

-

Place the sealed flasks in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the suspensions vigorously for an extended period (24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, cease stirring and allow the solid to settle. For fine suspensions, transfer the sealed flasks to a centrifuge with sealed rotors and centrifuge at high speed to pellet the excess solid.

-

This step is critical to ensure that no solid particles are carried over into the sample for analysis.

-

-

Sampling and Dilution:

-

Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed volumetric flask using a filter cannula or a syringe with a filter tip to avoid transferring any solid.

-

Reweigh the volumetric flask to determine the mass of the transferred solution.

-

Add a precisely weighed amount of a suitable internal standard.

-

Dilute the sample to the mark with the same anhydrous solvent or a solvent suitable for the analytical technique.

-

-

Quantification:

-

Analyze the prepared sample using a calibrated analytical method.

-

¹H NMR Spectroscopy: This is often the method of choice. The concentration of NaCp can be determined by integrating the characteristic cyclopentadienyl proton signal (a singlet) relative to the known concentration of the internal standard's proton signals.

-

Gas Chromatography (after derivatization): NaCp is not volatile, but it can be reacted with a suitable electrophile (e.g., a silyl (B83357) chloride) to form a volatile derivative that can be analyzed by GC. This is a more complex, indirect method.

-

-

-

Calculation:

-

Calculate the concentration of NaCp in the aliquot of the saturated solution based on the analytical data.

-

The solubility can be expressed in various units:

-

Molarity (mol/L): Moles of NaCp per liter of solution.

-

Molality (mol/kg): Moles of NaCp per kilogram of solvent.

-

g/100 mL: Grams of NaCp per 100 mL of solvent.

-

-

Conclusion

This compound is a cornerstone reagent whose effective use is critically dependent on its solubility characteristics. While it is highly soluble in ethereal solvents like THF, its solubility in other organic media is limited, particularly in nonpolar hydrocarbons. This guide provides the available solubility data and a robust experimental framework for researchers to determine the solubility of NaCp in novel solvent systems. Adherence to strict air- and moisture-free techniques is paramount for obtaining accurate and reproducible results, ensuring the successful application of this versatile organometallic compound in research and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 4984-82-1 [smolecule.com]

- 4. This compound, 2-3M in THF | Fisher Scientific [fishersci.ca]

- 5. US2848506A - Preparation of cyclopentadienylsodium - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 4984-82-1 [amp.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

Sodium Cyclopentadienide: A Comprehensive Technical Guide to Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Sodium cyclopentadienide (B1229720) (NaCp), an organosodium compound with the chemical formula C₅H₅Na, is a valuable and widely used reagent in organometallic chemistry, particularly for the synthesis of metallocenes and other cyclopentadienyl (B1206354) complexes.[1] However, its utility is matched by its significant hazards, including a pyrophoric nature, violent reactivity with water, and corrosivity. This in-depth technical guide provides a comprehensive overview of the hazards associated with sodium cyclopentadienide and details essential safety precautions and handling procedures to ensure its safe use in a research and development setting.

Summary of Hazards

This compound is a highly reactive and hazardous material. Its primary dangers stem from its spontaneous flammability in air (pyrophoricity), violent reaction with water that liberates flammable hydrogen gas, and its corrosive nature, causing severe burns to skin, eyes, and the respiratory tract.[2][3][4]

Physicochemical and Toxicological Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₅Na | [1] |

| Molar Mass | 88.08 g/mol | [3] |

| Appearance | Colorless to white or yellowish-grey powder; can appear as a pink to red solution in THF. | [1][5] |

| Melting Point | 172 °C | [5] |

| Boiling Point | Decomposes at 41.5 °C | [3] |

| Density | 1.113 g/cm³ (solid) | [1][3] |

| Solubility | Soluble in THF; reacts violently with water. | [3] |

| Oral LD50 (rat) | 1650 mg/kg (for a 2-3M solution in THF) | [6] |

| Dermal LD50 | Not available | [2][7] |

| Inhalation LC50 | Not available | [2][7] |

| Enthalpy of Formation (ΔHf°) | -39.7 ± 2.5 kJ/mol |

Detailed Hazard Analysis

Reactivity Hazards

-

Pyrophoricity: this compound is pyrophoric, meaning it can spontaneously ignite upon contact with air.[2][3] This is a critical hazard that necessitates handling under an inert atmosphere at all times.

-

Violent Reaction with Water: It reacts violently with water and other protic solvents, producing flammable hydrogen gas and sodium hydroxide.[2][4] This reaction is highly exothermic and can lead to fire or explosion. The reaction is as follows: 2 NaC₅H₅ + 2 H₂O → 2 C₅H₆ + 2 NaOH + H₂

-

Incompatibility with Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[7]

Health Hazards

-

Corrosivity: As a strong base, this compound is corrosive and can cause severe burns upon contact with the skin, eyes, and respiratory tract.[2][4] Inhalation can lead to chemical burns in the respiratory system.[2]

-

Ingestion: Ingestion can cause severe burns to the gastrointestinal tract.[2]

Safe Handling and Storage

Engineering Controls

-

Inert Atmosphere: All handling of solid this compound must be conducted in a controlled inert atmosphere, such as a glovebox with an oxygen and moisture content below 1 ppm.[8]

-

Fume Hood: Procedures involving solutions of this compound or its quenching should be performed in a well-ventilated chemical fume hood.[2]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with this compound.

| PPE Category | Specification | Reference(s) |

| Eye Protection | Chemical splash goggles and a face shield. | [2] |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use. | [2] |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | [9] |

| Respiratory Protection | For situations with a risk of aerosol or dust exposure, a NIOSH-approved respirator with appropriate cartridges should be used. | [2] |

Storage

-

Store this compound in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[7]

-

It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7]

-

Keep away from water, moisture, and incompatible materials such as oxidizing agents.[7]

Experimental Protocols

Synthesis of this compound (Solvent-Free)

This procedure is adapted from an improved, one-pot synthesis method.

Materials:

-

Sodium metal

Procedure:

-